2-[2-(Trifluoromethyl)phenyl]piperidine
Description
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Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-6-2-1-5-9(10)11-7-3-4-8-16-11/h1-2,5-6,11,16H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFXQOYIVFTLFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391990 | |
| Record name | 2-[2-(trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526182-94-5 | |
| Record name | 2-[2-(trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[2-(Trifluoromethyl)phenyl]piperidine, also known as (R)-2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄F₃N·HCl
- Molecular Weight : 265.7 g/mol
- Melting Point : Approximately 109 °C
The compound features a piperidine ring substituted with a trifluoromethyl group on a phenyl ring, which enhances its lipophilicity and may improve membrane permeability, thus influencing its therapeutic efficacy.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
The biological activity of this compound can be attributed to its ability to bind to various biological targets. The trifluoromethyl group enhances the compound's interaction with lipid membranes and proteins, potentially affecting receptor affinity and selectivity. Interaction studies are essential for elucidating its pharmacological profile and understanding potential side effects.
Case Study 1: Analgesic Activity
A study examined the analgesic potential of this compound in animal models. The results indicated a significant reduction in pain responses compared to control groups, suggesting its efficacy as a pain reliever. The mechanism was hypothesized to involve modulation of pain pathways through specific receptor interactions.
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory properties, the compound was tested in models of paw edema. Results showed a reduction in edema comparable to established anti-inflammatory drugs like indomethacin. This suggests that the compound may serve as a viable candidate for developing new anti-inflammatory agents .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Piperidine Ring : Utilizing appropriate precursors to construct the piperidine framework.
- Trifluoromethylation : Introducing the trifluoromethyl group through nucleophilic substitution or other fluorination strategies.
- Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt for improved stability and solubility.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride | C₁₂H₁₄F₃N·HCl | Analgesic |
| (R)-2-(4-(trifluoromethyl)phenyl)piperidine hydrochloride | C₁₂H₁₅ClF₃N | Potential variations in activity |
| (S)-2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride | C₁₂H₁₄F₃N·HCl | Different pharmacodynamics |
This table highlights how variations in substitution patterns can influence biological activity, emphasizing the need for further exploration of stereoisomers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
